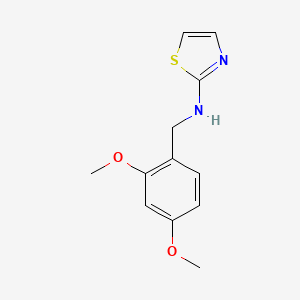

N-(2,4-dimethoxybenzyl)thiazol-2-amine

Description

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(11(7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLWLGOTZJZAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2,4-dimethoxybenzyl)thiazol-2-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous pharmaceuticals, and its functionalization allows for the exploration of vast chemical space. This document outlines a robust and high-yielding synthesis protocol via reductive amination, chosen for its superior control and efficiency over classical alkylation methods.[1] Furthermore, it establishes a complete analytical workflow for the unambiguous structural confirmation and purity assessment of the target molecule, employing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and well-validated approach to accessing this valuable molecular scaffold.

Introduction and Rationale

The thiazole ring system, particularly the 2-aminothiazole motif, is a cornerstone in modern drug discovery. Its rigid, planar structure and capacity for hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[2][3] When coupled with the 2,4-dimethoxybenzyl group—a common substituent in bioactive molecules known to influence metabolic stability and receptor binding—the resulting compound, this compound, becomes a versatile intermediate for library synthesis and a potential lead compound in its own right.[4]

The primary challenge in synthesizing such secondary amines is often the lack of selectivity in traditional N-alkylation reactions, which can lead to difficult-to-separate mixtures of mono- and di-alkylated products.[1] To circumvent this, this guide employs reductive amination, a powerful and highly selective two-step, one-pot process that proceeds through a stable imine intermediate.[5] This approach ensures a clean, high-yielding conversion to the desired secondary amine, making it the method of choice for this transformation.

Synthesis via Reductive Amination

Principle and Mechanism

Reductive amination is a cornerstone of amine synthesis, offering precise control over the degree of alkylation. The reaction proceeds in two distinct stages within a single pot:

-

Imine Formation: The nucleophilic nitrogen of 2-aminothiazole attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. This is typically catalyzed by mild acid and results in the formation of a hemiaminal intermediate, which then dehydrates to form a stable Schiff base (imine).

-

Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This hydride reagent selectively reduces the C=N double bond of the imine to the corresponding C-N single bond, yielding the target secondary amine.[1] The choice of a mild reductant is critical, as it must reduce the imine in the presence of the unreacted aldehyde starting material.

This method's elegance lies in its chemoselectivity, which effectively prevents the over-alkylation that plagues direct alkylation with benzyl halides.[1]

Reaction Scheme

Below is the synthetic pathway for the formation of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]

- 3. jpionline.org [jpionline.org]

- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2,4-dimethoxybenzyl)thiazol-2-amine, a heterocyclic compound of interest within medicinal chemistry and drug discovery. The thiazole moiety is a well-established scaffold in numerous therapeutic agents, making a thorough understanding of its derivatives essential for rational drug design.[1][2] This document delineates the compound's structural attributes, predicted physicochemical parameters, and provides detailed, field-proven experimental protocols for their empirical validation. The significance of each property—from lipophilicity and solubility to ionization state—is discussed in the context of its impact on a molecule's pharmacokinetic and pharmacodynamic profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction and Compound Identity

This compound (CAS No. 853994-53-3) belongs to the 2-aminothiazole class of compounds. This structural class is of significant interest due to its prevalence in FDA-approved drugs and its role as a "privileged" scaffold in medicinal chemistry. The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[3][4][5] An early and accurate assessment of these properties can significantly de-risk a drug discovery program, enabling informed decisions and optimization of lead compounds.

This guide moves beyond a simple data sheet, offering a practical framework for both understanding and experimentally determining the key physicochemical characteristics of the title compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 853994-53-3 | [6][7][8] |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [6][9][10] |

| Molecular Weight | 250.32 g/mol | [6] |

| Canonical SMILES | COC1=CC(=C(C=C1)CNC2=NC=CS2)OC | [6][9] |

| InChIKey | XLLWLGOTZJZAHB-UHFFFAOYSA-N |[6][9] |

Synthesis and Spectroscopic Characterization

An unambiguous understanding of a compound's properties begins with its verifiable synthesis and structural confirmation.

Proposed Synthetic Pathway

The title compound can be readily synthesized via a standard nucleophilic substitution reaction. The secondary amine of 2-aminothiazole acts as the nucleophile, displacing a halide from 2,4-dimethoxybenzyl halide (e.g., chloride or bromide). The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Caption: Workflow for experimental LogD determination via the shake-flask method.

Aqueous Solubility

-

Significance: A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is the most definitive measure.

-

Experimental Protocol: Thermodynamic Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

-

Result: The measured concentration is the thermodynamic solubility.

Senior Application Scientist's Note: The key to this protocol's trustworthiness is ensuring equilibrium. A time-course experiment (measuring concentration at 24, 36, and 48 hours) can validate that the solubility value has plateaued. Visual confirmation of remaining solid before filtration is a mandatory quality control step.

-

Acid-Base Dissociation Constant (pKa)

-

Significance: The pKa dictates the ionization state of a molecule at a given pH. [3]For this compound, the nitrogen atoms (one on the thiazole ring, one in the benzylamine linker) are potential basic centers. The ionization state profoundly affects solubility, permeability, and the ability to form ionic interactions with a biological target. [11][12]* Predicted Value: Experimental pKa data is not available. Based on the structure, the exocyclic amine is expected to be the primary basic center, with a pKa likely in the range of 4-6, similar to other 2-aminothiazoles. [13]* Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to create a solution of known concentration (e.g., 1-5 mM).

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25 °C). Use a calibrated pH electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). The titrator adds small, precise volumes of acid and records the corresponding pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound has been protonated. Specialized software is used to calculate the pKa from the derivative of the titration curve.

-

Caption: Workflow for experimental pKa determination via potentiometric titration.

Molecular Size and Shape Descriptors

-

Significance: While not experimentally determined in a wet lab in the same way as other properties, computational descriptors of size and polarity are crucial for predicting drug-likeness and membrane transport.

-

Calculated Values:

-

Topological Polar Surface Area (TPSA): 71.6 Ų . [6]TPSA is the sum of surfaces of polar atoms in a molecule. It is an excellent predictor of passive intestinal absorption and blood-brain barrier penetration. A value below 140 Ų is generally considered favorable for oral bioavailability.

-

Rotatable Bond Count: 5 . [6]This count reflects molecular flexibility. A high number of rotatable bonds (>10) can be detrimental to oral bioavailability due to the entropic penalty of "freezing" the molecule into a specific conformation for receptor binding or membrane passage.

-

Summary and Conclusion

The physicochemical profile of this compound, based on both computational predictions and established experimental methodologies, positions it as a tractable starting point for further investigation.

Table 2: Summary of Physicochemical Properties

| Parameter | Predicted/Calculated Value | Significance | Recommended Experimental Method |

|---|---|---|---|

| Molecular Weight | 250.32 g/mol | Drug-likeness (Lipinski's Rule) | Mass Spectrometry |

| LogP (Lipophilicity) | 2.7 (XLogP3-AA) | Permeability, Metabolism, PPB | Shake-Flask (n-Octanol/Water) |

| LogD at pH 7.4 | Dependent on pKa | Physiological Lipophilicity | Shake-Flask (n-Octanol/PBS) |

| Aqueous Solubility | Data not available | Absorption, Formulation | Thermodynamic Shake-Flask |

| pKa (Basicity) | Data not available | Ionization, Solubility, Target Binding | Potentiometric Titration |

| TPSA | 71.6 Ų | Permeability, CNS Penetration | Computational |

| H-Bond Donors | 1 | Target Interaction, Permeability | Computational |

| H-Bond Acceptors | 5 | Target Interaction, Solubility | Computational |

| Rotatable Bonds | 5 | Conformational Flexibility, Bioavailability | Computational |

References

- National Center for Biotechnology Information. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central.

-

Bădărău, E. T., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(15), 4998. Retrieved from [Link]

- ResearchGate. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.

- Guidechem. (n.d.). This compound 853994-53-3 wiki.

- IOP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. IOP Conference Series: Materials Science and Engineering, 1224(1), 012017.

- Page, C. S., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(3), 219–226.

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

- National Center for Biotechnology Information. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- ResearchGate. (2023). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.

- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175523.

-

American Chemical Society. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound (CAS 853994-53-3).

- Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Drug Discovery and Development.

- PubChemLite. (n.d.). This compound (C12H14N2O2S).

- Pion Inc. (2023, August 16). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds [Video]. YouTube.

- SciSupplies. (n.d.). This compound, 95.0%, 250mg.

-

National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem. Retrieved from [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 853994-53-3 [chemicalbook.com]

- 8. This compound, 95.0%, 250mg [scisupplies.eu]

- 9. PubChemLite - this compound (C12H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 10. calpaclab.com [calpaclab.com]

- 11. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-N-(2,4-dimethoxybenzyl)thiazol-2-amine

Abstract

N-(2,4-dimethoxybenzyl)thiazol-2-amine is a synthetic small molecule with a structure suggestive of potential biological activity, leveraging the known pharmacophoric features of the thiazole ring.[1][2] However, its specific mechanism of action (MoA) remains largely uncharacterized in publicly accessible literature. This technical guide provides a comprehensive, multi-phase framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of this and other novel chemical entities. The proposed workflow integrates phenotypic screening, advanced computational prediction, target identification and validation, and downstream signaling pathway analysis. Each phase is detailed with field-proven insights, causality-driven experimental choices, and step-by-step protocols for key assays. This document serves as a roadmap to progress from an initial phenotypic observation to a well-validated molecular mechanism, a critical process in modern drug discovery and chemical biology.[3][4]

Introduction

The quest to understand the precise molecular interactions that underpin the therapeutic or toxic effects of a novel compound is a cornerstone of drug discovery.[3] this compound, with its thiazol-2-amine core, belongs to a class of compounds known for a wide spectrum of biological activities.[1][5] The dimethoxybenzyl moiety further adds to its potential for specific molecular interactions. While its synthesis is documented, a deep understanding of how it functions at a cellular and molecular level is absent.[6][7][8]

This guide outlines a logical and efficient research cascade designed to deconstruct the MoA of this compound. The strategy is built on the principle of moving from broad, unbiased observations to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor at each step. We will detail a four-phase approach:

-

Phase 1: Phenotypic Discovery and Target Hypothesis Generation

-

Phase 2: Direct Target Identification and Validation

-

Phase 3: Signaling Pathway Elucidation

-

Phase 4: Functional Characterization and In Vivo Translation

By following this framework, researchers can build a robust data package that not only identifies the primary molecular target(s) but also explains the downstream consequences of the compound-target interaction, ultimately leading to a well-supported therapeutic hypothesis.

Phase 1: Phenotypic Discovery and Target Hypothesis Generation

The initial step in understanding a novel compound's MoA is to identify a consistent and measurable effect in a relevant biological system. This is achieved without a priori knowledge of the specific molecular target.[9][10]

High-Content Phenotypic Screening

The objective is to uncover a quantifiable cellular phenotype induced by this compound. High-content screening (HCS) is the preferred method as it allows for the simultaneous measurement of multiple cellular parameters.[9]

Rationale: Unlike single-endpoint assays (e.g., overall cell viability), HCS provides a detailed "fingerprint" of the compound's effect, capturing changes in cell morphology, organelle health, protein localization, and cell cycle status. This rich dataset provides crucial early clues about the potential MoA.[11] For example, observing mitochondrial fragmentation would point towards pathways involved in apoptosis or cellular metabolism, whereas nuclear condensation might suggest an effect on DNA replication or repair.

-

Cell Line Selection: Choose a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to identify tissue-specific effects.

-

Plate Seeding: Seed cells in 96- or 384-well, optically clear-bottom plates at a density that ensures they are in the exponential growth phase at the time of treatment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

-

Staining: After incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A typical combination includes:

-

Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.

-

MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial membrane potential.

-

Phalloidin-AF488: To stain F-actin and assess cell shape and cytoskeletal integrity.

-

YOYO-1 Iodide: To identify cells with compromised plasma membrane integrity (dead cells).

-

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify multiple parameters per cell.

Table 1: Key Parameters for High-Content Phenotypic Analysis

| Parameter | Biological Readout | Potential MoA Implication |

| Nuclear Area & Intensity | Cell Cycle Arrest, Apoptosis | DNA Damage, Mitotic Spindle Disruption |

| Mitochondrial Mass & Potential | Mitochondrial Health, Apoptosis | Oxidative Stress, Metabolic Inhibition |

| Cell Spreading Area | Cytoskeletal Integrity, Adhesion | Rho/Rac Pathway, Integrin Signaling |

| Membrane Permeability | Cell Viability, Necrosis | Cytotoxicity, Ion Channel Disruption |

In Silico Target Prediction

Simultaneously with phenotypic screening, computational methods can be employed to generate a preliminary list of potential protein targets based on the chemical structure of this compound.[12]

Rationale: In silico approaches are cost-effective and rapid methods to prioritize experimental efforts.[13] They leverage vast databases of known compound-target interactions and protein structures.[14] The principle of chemical similarity posits that molecules with similar structures are likely to bind to similar targets.[15]

-

Ligand-Based Methods:

-

Chemical Similarity Searching: Use the 2D structure of the compound as a query against databases like ChEMBL and PubChem to find known compounds with high structural similarity. The targets of these similar compounds become potential targets for this compound.

-

Pharmacophore Modeling: Generate a 3D pharmacophore model from the compound's structure, defining the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). Screen this model against a database of protein structures to identify proteins with binding pockets that can accommodate this pharmacophore.

-

-

Structure-Based Methods (Panel Docking):

-

If a high-quality 3D structure of the compound can be generated, perform molecular docking against a panel of known protein structures, particularly those implicated in disease areas suggested by the phenotypic screen.[13] This involves computationally placing the compound into the binding site of each protein and calculating a score based on the predicted binding affinity.

-

Caption: Phase 1 Workflow: Integrating experimental and computational approaches.

Phase 2: Direct Target Identification and Validation

With a list of hypothesized targets, the next phase focuses on experimentally confirming a direct physical interaction between the compound and its putative target protein(s).

Affinity Chromatography-Mass Spectrometry

This is a classical and powerful biochemical method for target identification.[16] It uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[17][18]

Rationale: This approach provides direct physical evidence of a binding interaction. By identifying the proteins that specifically bind to the compound, we can move from a list of hundreds of potential candidates to a handful of high-confidence hits.[19]

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an alkyne or an amine) suitable for immobilization. It is critical to verify that this modified probe retains the biological activity observed in the phenotypic screen.

-

Immobilization: Covalently attach the probe to activated sepharose beads (e.g., NHS-activated or epoxy-activated).

-

Lysate Preparation: Prepare a native protein lysate from the cell line that showed the most robust phenotype in Phase 1.

-

Affinity Pulldown:

-

Incubate the lysate with the compound-immobilized beads.

-

As a crucial negative control, perform a parallel incubation with beads that have been blocked or coupled to a structurally similar but biologically inactive molecule.

-

Wash the beads extensively with a series of buffers to remove non-specific binders.

-

-

Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Identification by Mass Spectrometry:

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and identify the resulting peptides by LC-MS/MS.

-

Proteins that are significantly enriched in the active compound pulldown compared to the negative control are considered high-confidence target candidates.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms target engagement in the native cellular environment.[20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[21][22]

Rationale: While affinity chromatography proves binding in a lysate, CETSA demonstrates that the compound can enter the cell and engage its target in the crowded and complex intracellular milieu.[23] This is a critical validation step.[24]

-

Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

-

Immunoblotting: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature by Western blotting, using a highly specific antibody.

-

Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle-treated samples.

Caption: Phase 2 Workflow: From hypothesis to a validated molecular target.

Phase 3: Signaling Pathway Elucidation

Once a direct target is validated, the focus shifts to understanding the downstream consequences of its modulation. The goal is to connect the compound-target interaction to the broader cellular response observed in the initial phenotypic screen.

Global Phosphoproteomics

Reversible protein phosphorylation is a key mechanism for regulating cellular signal transduction.[25] A global, unbiased analysis of phosphorylation changes provides a snapshot of the signaling pathways that are activated or inhibited by the compound.[26][27]

Rationale: This 'omics approach avoids the bias of investigating only known pathways associated with the target. It can reveal novel signaling connections and off-target effects, providing a systems-level view of the compound's MoA.[28]

-

SILAC Labeling: Culture cells in "light" (normal isotopes), "medium" (e.g., +4 Da Lys, +6 Da Arg), or "heavy" (e.g., +8 Da Lys, +10 Da Arg) media for several passages to achieve full incorporation of the stable isotope-labeled amino acids.

-

Treatment: Treat "heavy" labeled cells with this compound and "light" labeled cells with vehicle. The "medium" labeled cells can be used for a different condition or as a reference.

-

Lysis and Protein Digestion: Combine equal amounts of protein from the light and heavy populations, and digest into peptides using trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

-

Data Analysis: The mass spectrometer can distinguish between the light and heavy peptides. Quantify the relative abundance of each phosphopeptide in the compound-treated vs. vehicle-treated state. A ratio significantly different from 1 indicates a change in phosphorylation.

-

Pathway Analysis: Input the list of significantly regulated phosphoproteins into pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify enriched signaling pathways.

Table 2: Sample Output from Phosphoproteomic Analysis

| Phosphoprotein | Phosphosite | Fold Change (Compound/Vehicle) | Associated Pathway |

| AKT1 | S473 | -3.2 | PI3K/AKT Signaling |

| ERK2 (MAPK1) | T185/Y187 | +4.5 | MAPK Signaling |

| BAD | S112 | -2.8 | Apoptosis |

| GSK3B | S9 | -3.5 | PI3K/AKT Signaling |

Validation with Targeted Assays

The results from the global 'omics screen must be validated using orthogonal, hypothesis-driven methods.

Rationale: Validation confirms the key findings of the high-throughput screen and provides more quantitative and robust data on the most critical pathway nodes.

-

Western Blotting: Use phospho-specific antibodies to confirm the changes in phosphorylation of key proteins like AKT, ERK, and their substrates, as identified by mass spectrometry.[29]

-

Kinase Activity Assays: If the validated target is a kinase, perform in vitro kinase assays using the purified enzyme and a known substrate to determine the compound's IC50 value.[29]

-

Reporter Gene Assays: To measure the activity of transcription factors downstream of the affected signaling pathways (e.g., a serum response element (SRE)-luciferase reporter for the MAPK pathway or a FOXO-luciferase reporter for the PI3K/AKT pathway).

Caption: Phase 3 Workflow: Connecting the target to cellular signaling networks.

Phase 4: Functional Characterization and In Vivo Translation

This final phase aims to link the identified molecular mechanism (target + pathway) back to the initial cellular phenotype and to begin assessing its relevance in a more complex biological system.

Mechanism-Based Functional Assays

Design cellular assays that directly test the functional consequences of the confirmed pathway modulation.

Rationale: These experiments provide the causal link between the molecular mechanism and the cellular outcome. For example, if the compound inhibits the PI3K/AKT pathway and induces apoptosis, these assays will confirm that the pro-apoptotic effect is dependent on PI3K/AKT inhibition.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to see if the compound induces arrest at a specific phase of the cell cycle (e.g., G1 arrest, consistent with PI3K/AKT inhibition).

-

Apoptosis Assays: Quantify apoptosis using Annexin V/PI staining by flow cytometry or by measuring caspase-3/7 activity.

-

Genetic Rescue/Phenocopy:

-

Rescue: Overexpress a constitutively active form of a downstream effector (e.g., active AKT) to see if it can rescue the cells from the compound's effects.

-

Phenocopy: Use siRNA or CRISPR to knock down the identified target protein and see if it reproduces the phenotype observed with compound treatment.

-

In Vivo Model Assessment

The ultimate test of a therapeutic hypothesis is in a living organism.

Rationale: In vivo models provide essential information on the compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety that cannot be obtained from in vitro experiments.

-

Pharmacokinetic (PK) Studies: Administer the compound to mice to determine its absorption, distribution, metabolism, and excretion (ADME) properties. This establishes an appropriate dosing regimen.

-

Target Engagement Biomarkers: Develop a PD biomarker based on the MoA. For instance, if the compound inhibits AKT phosphorylation, measure the levels of phospho-AKT in tumor tissue or surrogate tissues after dosing.

-

Xenograft Efficacy Models: If the compound showed anti-proliferative effects in cancer cell lines, implant those cells into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth over time.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex but systematic process. The multi-phase strategy outlined in this guide provides a robust framework for progressing from an initial, unbiased phenotypic observation to a deeply validated molecular mechanism. By integrating modern techniques such as high-content imaging, computational chemistry, affinity proteomics, CETSA, and quantitative phosphoproteomics, researchers can build a compelling and comprehensive data package. This rigorous, evidence-based approach is fundamental to advancing novel chemical entities through the drug discovery pipeline and unlocking their full therapeutic potential.

References

- Bensimon, A., Heck, A. J., & Aebersold, R. (2012). Mass spectrometry-based proteomics and signal transduction. Annual review of biochemistry, 81, 379-405.

- Cheng, T., Li, Q., Zhou, Z., Wang, Y., & Bryant, S. H. (2012). Structure-based virtual screening for drug discovery: a problem-centric review. The AAPS journal, 14(1), 133-141.

- Creative Biolabs. (n.d.). Affinity Chromatography.

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.

- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews Drug discovery, 16(8), 531-543.

- Rognan, D. (2017). In silico target prediction for small molecules. Methods in Molecular Biology, 1521, 273-309.

- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature reviews Drug discovery, 10(7), 507-519.

- Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature reviews Drug discovery, 6(11), 891-903.

- Vincent, F., Loria, P., Pregel, M., Stanton, R., Kitching, L., Nocka, K., ... & Litchfield, J. (2015). Developing a screening-based approach to phenotypic drug discovery. Science translational medicine, 7(293), 293ps15-293ps15.

- Zanella, F., Lorens, J. B., & Link, W. (2010). High content screening: seeing is believing. Trends in biotechnology, 28(5), 237-245.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. This compound | 853994-53-3 [chemicalbook.com]

- 7. jiehuapharma.com [jiehuapharma.com]

- 8. Page loading... [guidechem.com]

- 9. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 10. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CETSA [cetsa.org]

- 21. benchchem.com [benchchem.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phosphoproteomics in analyzing signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phosphoproteomic Analysis of Signaling Pathways in Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics [frontiersin.org]

- 28. Phosphoproteomics for studying signaling pathways evoked by hormones of the renin‐angiotensin system: A source of untapped potential - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

The Emergence of N-(2,4-dimethoxybenzyl)thiazol-2-amine Derivatives as Potent Biological Modulators: A Technical Guide

This guide provides an in-depth exploration of the biological activities of N-(2,4-dimethoxybenzyl)thiazol-2-amine derivatives, a promising class of compounds in modern drug discovery. We will delve into their synthesis, established anticancer properties, potential as antimicrobial agents, and the detailed experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique chemical scaffold.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] Notably, the 2-aminothiazole core is a recurring motif in numerous bioactive molecules, underscoring its importance as a pharmacophore.[6][7] The N-substitution on the 2-amino group provides a critical vector for modifying the compound's physicochemical properties and target specificity.

Anticancer Activity: Targeting Microtubule Dynamics

Recent research has identified a specific N,4-diaryl-1,3-thiazol-2-amine, namely N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , as a potent anticancer agent.[2] This derivative has been shown to be a highly effective inhibitor of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly and disassembly are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exerts its anticancer effect by binding to the colchicine-binding site on β-tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2] The 2,4-dimethoxy substitution on the N-phenyl ring has been identified as a key contributor to the enhanced antiproliferative activity of this compound.[2]

Caption: Mechanism of anticancer action.

Quantitative Analysis of Anticancer Activity

The potency of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its significant cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| SGC-7901 | Human gastric carcinoma | 0.36 |

| MGC-803 | Human gastric carcinoma | 0.86 |

| BGC-823 | Human gastric carcinoma | 0.54 |

| Data sourced from Sun et al.[2] |

Potential Antimicrobial Activity

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of 2-aminothiazoles is well-documented for its antimicrobial activity.[3][4][5][6][7] These compounds have shown efficacy against a range of bacterial and fungal pathogens.

The mechanism of antimicrobial action for thiazole derivatives can be varied, but often involves the inhibition of essential enzymes, such as DNA gyrase, or the disruption of cell wall synthesis. The structural features of this compound derivatives, including the lipophilic benzyl group and the hydrogen-bonding capabilities of the thiazole and amine moieties, suggest a potential for interaction with microbial targets. Further investigation into the antimicrobial properties of this specific class of derivatives is a promising avenue for future research.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-aryl-thiazol-2-amines

A common and effective method for the synthesis of the N-aryl-thiazol-2-amine scaffold is the Hantzsch thiazole synthesis.[2] This involves the condensation of an α-haloketone with a thiourea derivative.

Caption: Hantzsch thiazole synthesis workflow.

Step-by-Step Protocol:

-

Preparation of N-arylthiourea:

-

Dissolve the corresponding aromatic amine (e.g., 2,4-dimethoxybenzylamine) in a suitable solvent such as ethanol.

-

Add an equimolar amount of benzoyl isothiocyanate and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, add an aqueous solution of sodium hydroxide and reflux for 1 hour.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Collect the precipitated N-arylthiourea by filtration, wash with water, and dry.

-

-

Hantzsch Thiazole Synthesis:

-

Dissolve the N-arylthiourea (1 equivalent) and the appropriate α-haloketone (e.g., 2-bromo-4'-methoxyacetophenone) (1 equivalent) in ethanol.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

-

Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C to induce tubulin polymerization.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

An inhibition of the increase in absorbance indicates an inhibitory effect on tubulin polymerization.

Cell Cycle Analysis

-

Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

In Vitro Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The potent anticancer activity demonstrated by specific derivatives warrants further preclinical and in vivo studies to evaluate their efficacy and safety profiles. Structure-activity relationship (SAR) studies can further optimize the scaffold to enhance potency and selectivity.

Furthermore, a systematic investigation into the antimicrobial properties of this class of compounds is highly encouraged. The broad-spectrum potential of the 2-aminothiazole core suggests that novel antibacterial and antifungal agents may be discovered within this chemical space. The combination of potent anticancer and potential antimicrobial activities could lead to the development of dual-action agents, a highly desirable attribute in the treatment of immunocompromised patients.

References

-

Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175784. [Link]

-

Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Molecular Structure, 1275, 134657. [Link]

-

Singh, N., & Singh, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis and antimicrobial activity of new 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 52(4), 1147-1153. [Link]

-

Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

-

Sun, M., Xu, Q., Xu, J., et al. (2017). Publication: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. DASH (Harvard). [Link]

-

El-Abd, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33338–33353. [Link]

-

HCT-116 cell cycle analysis protocol. (2022). Nature Protocols. [Link]

-

Tubulin Polymerization Assay Protocol. (2016). Nature Protocols. [Link]

-

Molecular Docking of Colchicine Binding Site Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 32. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(30), 5029-5060. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 136-146. [Link]

Sources

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. neliti.com [neliti.com]

- 7. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to the Identification of Potential Biological Targets for N-(2,4-dimethoxybenzyl)thiazol-2-amine

Abstract

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the direct biological targets of a bioactive compound is the critical first step in validating its therapeutic potential and understanding potential toxicities. This guide provides a comprehensive, multi-pronged strategy for the target identification of N-(2,4-dimethoxybenzyl)thiazol-2-amine, a novel compound with a structure suggestive of potential bioactivity. We present a logical workflow that begins with robust in silico predictive methods to generate initial hypotheses, followed by rigorous experimental validation using state-of-the-art biochemical and cell-based approaches. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for each stage of the target deconvolution process.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, enabling the identification of compounds that elicit a desired biological response in a cellular or organismal context.[1] However, the success of this approach hinges on a significant subsequent challenge: identifying the specific molecular target(s) responsible for the observed phenotype.[1][2] This process, known as target deconvolution or target fishing, transforms a "hit" compound from a black box into a tool for understanding biology and a lead for therapeutic development.[3][4]

This compound is a compound of interest whose biological targets are currently unknown. Its structure, featuring a thiazole-2-amine core, is present in various compounds with demonstrated biological activities, including antiproliferative effects through tubulin inhibition.[5] This structural alert provides a starting point, but a systematic and unbiased approach is required to elucidate its precise mechanism of action.

This guide outlines a holistic strategy that synergistically combines computational prediction with empirical validation. The workflow is designed to be iterative, where the results from one phase inform and refine the experiments in the next, progressively building a high-confidence profile of the compound's molecular interactions.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental work, computational methods can efficiently scan the vast space of the known proteome to generate a ranked list of plausible targets.[6][7][8] These in silico approaches are broadly categorized as ligand-based and structure-based.[9][10]

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[6][9]

-

Chemical Similarity and Substructure Searching: The structure of this compound can be used as a query to search chemical databases like PubChem, ChEMBL, and DrugBank. This will identify known compounds with similar scaffolds and retrieve their annotated biological targets. This provides an immediate, albeit predictive, list of potential target families.

-

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[11] By analyzing the structure of our query compound, a pharmacophore model can be generated and used to screen virtual libraries of compounds with known targets, identifying those that share the same crucial interaction features.[11][12]

-

Connectivity Map (CMap): A powerful "guilt-by-association" tool is the Connectivity Map, which houses a massive database of gene expression profiles from human cells treated with thousands of small molecules.[13][14][15] By treating a relevant cell line with this compound and profiling the resulting transcriptomic signature, one can query the CMap database.[16] A strong correlation (or anti-correlation) with the signature of a drug with a known mechanism of action provides a powerful hypothesis about the pathway, if not the direct target, being modulated.[13][14]

Structure-Based Approaches: Docking and Reverse Screening

When the 3D structures of potential protein targets are known, we can computationally model the binding interaction directly.

-

Reverse Docking (Target Fishing): This is the inverse of traditional virtual screening.[17] Instead of docking a library of compounds into one target, we dock our single compound, this compound, into the binding sites of a large library of protein crystal structures (e.g., the Protein Data Bank).[17][18] Proteins are then ranked based on the predicted binding affinity (docking score), highlighting the most probable interactors.[18][19] This method is particularly powerful for identifying novel or unexpected targets.[17]

Caption: Workflow for In Silico Target Hypothesis Generation.

Phase II: Experimental Target Validation

In silico predictions are hypotheses that require rigorous experimental confirmation.[19] A combination of direct biochemical assays and cell-based target engagement studies provides the necessary evidence to confirm a drug-target interaction.[1]

Biochemical Approaches: Proving Direct Binding

These methods aim to directly detect and identify proteins that physically interact with the compound. Chemical proteomics is a powerful paradigm for this purpose.[2][3][20]

AP-MS is a classic and robust method for "fishing" protein targets out of a complex biological sample.[2][3] It involves immobilizing the small molecule on a solid support (e.g., beads) to capture its binding partners from a cell lysate.[3]

Detailed Protocol: Photo-Affinity Chromatography

This protocol enhances standard AP-MS by incorporating a photoreactive group, which upon UV irradiation, forms a covalent bond with the target protein, reducing the loss of weak binders and minimizing non-specific interactions.[21]

-

Probe Synthesis: Synthesize an affinity probe derivative of this compound. This probe must contain three key elements:

-

The parent compound structure for target recognition.

-

A photoreactive group (e.g., a diazirine or benzophenone) for covalent crosslinking.

-

A reporter tag (e.g., biotin) for enrichment on streptavidin-coated beads.[21] A "clickable" alkyne tag can also be used for subsequent attachment to biotin-azide via copper-catalyzed click chemistry.

-

-

Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) and prepare a native protein lysate.

-

Incubation & Competition:

-

Divide the lysate into two conditions. To the "Test" condition, add the synthesized photo-affinity probe.

-

To the "Control" condition, add the photo-affinity probe plus a significant molar excess (e.g., 50-100x) of the original, unmodified this compound. This competition control is crucial for distinguishing specific targets from non-specific binders.

-

-

UV Crosslinking: Irradiate the lysates with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.[21]

-

Enrichment: Add streptavidin-coated magnetic beads to both lysates to capture the biotin-tagged protein complexes.

-

Washing: Perform stringent washes to remove non-covalently bound, non-specific proteins.

-

Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the "Test" sample compared to the "Competition Control." These are your high-confidence candidate targets.

Cell-Based Approaches: Verifying Target Engagement in a Physiological Context

Confirming that a compound binds its target in the complex milieu of a living cell is the ultimate validation.

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[22][23][24] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation and aggregation than its unbound state.[22][25]

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This format is ideal for quantifying the potency of target engagement in cells.[25]

-

Cell Culture and Treatment: Culture cells of interest and treat them with a range of concentrations of this compound, including a vehicle control (e.g., DMSO).

-

Determine Melt Temperature (Tm): In a preliminary experiment, determine the optimal heating temperature. This is a temperature at which a significant portion (e.g., 50-80%) of the unbound target protein denatures and precipitates, while leaving some soluble protein for detection. This is done by heating vehicle-treated cells across a temperature gradient and analyzing the soluble fraction by Western blot.

-

Isothermal Heating: Heat all drug-treated cell samples at the single, pre-determined optimal temperature for a short duration (e.g., 3 minutes).[23]

-

Cell Lysis: Lyse the cells via freeze-thaw cycles or detergents.

-

Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using a sensitive detection method like Western Blot, ELISA, or targeted mass spectrometry.

-

Dose-Response Curve: Plot the amount of soluble target protein as a function of drug concentration. A sigmoidal curve indicates dose-dependent stabilization of the target, confirming engagement. The EC50 from this curve represents the concentration required for half-maximal stabilization.

Caption: Workflow for Experimental Target Validation and Characterization.

Phase III: Biophysical Characterization of the Drug-Target Interaction

Once a direct target has been validated, it is essential to quantify the binding interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time, quantitative data on biomolecular interactions.[26][27][28][29] It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity.[26][29]

Experimental Setup:

-

Immobilization: The purified, validated target protein (ligand) is immobilized on a gold-plated sensor chip.[26][27]

-

Analyte Injection: A series of concentrations of this compound (analyte) are flowed over the chip surface.[26][30]

-

Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[26][27]

-

Kinetic Analysis: From the sensorgram, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) are calculated. The KD value is a direct measure of binding affinity.

Data Presentation: Summary of Potential Outcomes

| Parameter | Description | Implication |

| ka (on-rate) | Rate of complex formation | A fast on-rate suggests the compound quickly finds and binds its target. |

| kd (off-rate) | Rate of complex decay | A slow off-rate indicates a stable drug-target complex and prolonged duration of action. |

| KD (kd/ka) | Equilibrium Dissociation Constant | A lower KD value (e.g., nM range) signifies higher binding affinity. |

Conclusion and Forward Path

The identification of biological targets for a novel compound like this compound is a systematic process of hypothesis generation and rigorous validation. By integrating predictive in silico methods with definitive biochemical and cell-based experiments, researchers can confidently deconvolve a compound's mechanism of action. The workflow described in this guide—from computational screening to affinity proteomics and cellular target engagement assays—provides a robust framework for moving from a bioactive small molecule to a validated drug-target pair. The subsequent characterization of this interaction with techniques like SPR provides the quantitative data necessary to drive lead optimization and further drug development efforts.

References

- Vertex AI Search. (n.d.). Chemical Proteomics for Target Validation.

- deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?

- Oxford Academic. (2019, November 10). Computational/in silico methods in drug target and lead prediction.

- Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist.

- Alithea Genomics. (n.d.). What is the Connectivity Map and how can it accelerate drug discovery?

- MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.

- (2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.

- PubMed. (n.d.). In Silico Drug-Target Profiling.

- Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery?

- PubMed. (n.d.). Drug target deconvolution by chemical proteomics.

- BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.

- PMC. (n.d.). A review of connectivity map and computational approaches in pharmacogenomics.

- Taylor & Francis. (n.d.). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.

- Broad Institute. (n.d.). Connectivity Map.

- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- Broad Institute. (n.d.). Connectivity Map (CMAP).

- Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.

- ResearchGate. (n.d.). Drug discovery using the connectivity map (CMap). (A) Target-based drug...

- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution.

- (2018, August 30). Pharmacophore Modelling and Molecular Docking Simulation Tutorial.

- Taylor & Francis. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.

- ResearchGate. (n.d.). Principle of virtual target fishing with a reverse docking approach...

- Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes.

- PubMed. (2025, September 24). In silico methods for drug-target interaction prediction.

- YouTube. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing.

- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- NIH. (n.d.). Systematic computational strategies for identifying protein targets and lead discovery.

- YouTube. (2023, January 28). How To Create And Use A Pharmacophore In MOE | MOE Tutorial.

- PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery.

- PMC - NIH. (2021, August 24). Recent Advances in In Silico Target Fishing.

- PMC - PubMed Central. (n.d.). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity.

- PMC - NIH. (n.d.). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery?

- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- ResearchGate. (n.d.). Computational Approaches for Drug Target Identification | Request PDF.

- DTIC. (n.d.). Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions.

- (n.d.). Computational Approach for Drug Target Identification (Chapter 20). Chemical Genomics.

- ResearchGate. (2025, August 6). Target fishing: a key to unlock the One-To-Many puzzle in drug discovery.

- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).

- PMC - NIH. (2019, March 15). Small molecule target identification using photo-affinity chromatography.

- PMC - PubMed Central. (n.d.). Identification of Direct Protein Targets of Small Molecules.

- LCGC International. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.

- BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.

- PMC - PubMed Central. (n.d.). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor.

- PMC - NIH. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.

- ChemShuttle. (n.d.). N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine.

- MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.

- PubChemLite. (n.d.). This compound (C12H14N2O2S).

-

NIH. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][2][6][27]thiadiazole. Retrieved January 4, 2026, from

Sources

- 1. europeanreview.org [europeanreview.org]

- 2. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 3. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]

- 8. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 12. fiveable.me [fiveable.me]

- 13. alitheagenomics.com [alitheagenomics.com]

- 14. A review of connectivity map and computational approaches in pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Connectivity Map | Broad Institute [broadinstitute.org]

- 16. Connectivity Map (CMAP) | Broad Institute [broadinstitute.org]

- 17. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. bio-protocol.org [bio-protocol.org]

- 26. denovobiolabs.com [denovobiolabs.com]

- 27. portlandpress.com [portlandpress.com]

- 28. youtube.com [youtube.com]

- 29. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 30. tandfonline.com [tandfonline.com]

The Strategic Design and Application of N-(2,4-dimethoxybenzyl)thiazol-2-amine Analogs in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged structure" in medicinal chemistry. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6] This guide focuses on a specific, promising class of these compounds: N-(2,4-dimethoxybenzyl)thiazol-2-amine analogs. The strategic incorporation of the 2,4-dimethoxybenzyl group onto the 2-aminothiazole core has emerged as a powerful strategy in the design of potent and selective therapeutic agents. This document serves as a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs for drug discovery applications.

Core Rationale: Why the N-(2,4-dimethoxybenzyl) Moiety?

The selection of the 2,4-dimethoxybenzyl substituent is a deliberate and mechanistically driven choice in the design of novel thiazole-based drug candidates. This particular moiety often serves as a key pharmacophoric element, contributing to the overall biological activity through several mechanisms:

-

Hydrogen Bonding and Hydrophobic Interactions: The methoxy groups can act as hydrogen bond acceptors, while the benzyl ring provides a scaffold for hydrophobic and π-stacking interactions with biological targets.

-

Conformational Rigidity and Orientation: The benzyl group introduces a degree of conformational constraint, which can be crucial for orienting the molecule optimally within a binding pocket.

-

Metabolic Stability: The methoxy groups can influence the metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.

A notable example of the successful application of this moiety is in the development of tubulin inhibitors, where the 2,4-dimethoxy substitution on an aromatic ring has been shown to significantly enhance antiproliferative activity.[7]

Synthetic Strategies for this compound Analogs

The construction of the this compound core and its analogs generally relies on well-established synthetic methodologies, with the Hantzsch thiazole synthesis being a prominent route. This classical method involves the condensation of an α-haloketone with a thiourea derivative.

General Synthetic Workflow

The synthesis can be logically broken down into a multi-step process, as illustrated in the workflow diagram below.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol outlines the synthesis of a generic N-(2,4-dimethoxybenzyl)-4-arylthiazol-2-amine, based on the Hantzsch thiazole synthesis.

Step 1: Synthesis of N-(2,4-dimethoxybenzyl)thiourea

-

To a solution of 2,4-dimethoxybenzylamine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran), add benzoyl isothiocyanate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, add a solution of aqueous sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours to hydrolyze the benzoyl group.

-

Cool the reaction mixture, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2,4-dimethoxybenzyl)thiourea.

Step 2: Synthesis of α-Bromoacetophenone (or substituted analog)

-

Dissolve the desired acetophenone (1.0 eq) in a suitable solvent (e.g., acetic acid or diethyl ether).

-

Add bromine (1.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature until the color of bromine disappears.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to obtain the crude α-bromoacetophenone, which can often be used in the next step without further purification.

Step 3: Hantzsch Thiazole Synthesis

-

To a solution of N-(2,4-dimethoxybenzyl)thiourea (1.0 eq) in ethanol, add the α-bromoacetophenone (1.0 eq).

-

Heat the mixture to reflux for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

The product may precipitate out of the solution or can be extracted with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(2,4-dimethoxybenzyl)-4-arylthiazol-2-amine.

Structure-Activity Relationship (SAR) Studies